molecular formula C20H19F2N3O2 B10957064 2-[(2,4-difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

2-[(2,4-difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B10957064
M. Wt: 371.4 g/mol
InChI Key: LNRUJYOFYDAUKO-UHFFFAOYSA-N
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Description

2-[(2,4-difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C20H19F2N3O2 . This compound is characterized by the presence of a difluorophenoxy group, a pyrazolyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,4-difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The difluorophenoxy group and the pyrazolyl moiety play crucial roles in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and pyrazolyl-containing molecules. Compared to these, 2-[(2,4-difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties . Some similar compounds include:

  • 2-[(2,4-dichlorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
  • This compound .

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C20H19F2N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide

InChI

InChI=1S/C20H19F2N3O2/c1-13-15(11-25(2)24-13)10-23-20(26)17-6-4-3-5-14(17)12-27-19-8-7-16(21)9-18(19)22/h3-9,11H,10,12H2,1-2H3,(H,23,26)

InChI Key

LNRUJYOFYDAUKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F)C

Origin of Product

United States

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